molecular formula C23H30FN3O3S B2360120 4-(tert-butyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897613-49-9

4-(tert-butyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2360120
CAS RN: 897613-49-9
M. Wt: 447.57
InChI Key: PWYUOVSJDUDNNF-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, also known as TFB-TBOA, is a potent and selective blocker of glutamate transporters. Glutamate transporters are responsible for the removal of extracellular glutamate, a neurotransmitter that plays a crucial role in various physiological processes. TFB-TBOA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Anti-malarial Activity

Cunico et al. (2009) explored the anti-malarial activity of tert-butyl piperazine derivatives, emphasizing the importance of specific substituents for generating activity against malaria. This study underscores the role of chemical structure in the medicinal efficacy of piperazine derivatives, potentially including compounds similar to "4-(tert-butyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide" (Cunico et al., 2009).

Crystal Structure and DFT Calculations

Kumara et al. (2017) conducted crystal structure studies and Density Functional Theory (DFT) calculations on novel piperazine derivatives. Their research offers insights into the reactive sites for electrophilic and nucleophilic nature of molecules, which could be relevant for understanding the chemical behavior of "4-(tert-butyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide" in various environments (Kumara et al., 2017).

Antibacterial and Anthelmintic Activity

Sanjeevarayappa et al. (2015) investigated the antibacterial and anthelmintic activity of a tert-butyl piperazine-1-carboxylate derivative, providing a framework for assessing the biological activities of similar compounds. This work may suggest potential research avenues for "4-(tert-butyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide" in the context of microbial and parasitic inhibition (Sanjeevarayappa et al., 2015).

Polymer Synthesis

Hsiao et al. (2000) explored the synthesis of polyamides based on a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, demonstrating the application of tert-butylated compounds in polymer science. This research highlights the versatility of such compounds in creating materials with desirable thermal and mechanical properties, potentially relevant for derivatives like "4-(tert-butyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide" (Hsiao et al., 2000).

properties

IUPAC Name

4-tert-butyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O3S/c1-23(2,3)19-10-8-18(9-11-19)22(28)25-12-17-31(29,30)27-15-13-26(14-16-27)21-7-5-4-6-20(21)24/h4-11H,12-17H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYUOVSJDUDNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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